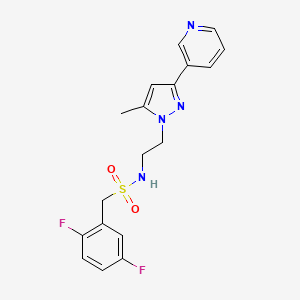
1-(2,5-difluorophenyl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-difluorophenyl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H18F2N4O2S and its molecular weight is 392.42. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(2,5-difluorophenyl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a novel sulfonamide derivative that has garnered attention due to its potential therapeutic applications. This article delves into its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and interactions with various biological targets.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- A difluorophenyl group, which enhances lipophilicity and biological activity.
- A pyridinyl-pyrazole moiety known for its pharmacological significance.
- A methanesulfonamide functional group contributing to its solubility and reactivity.
Anticancer Activity
Research indicates that compounds containing the 1H-pyrazole scaffold exhibit significant anticancer properties. Specifically, studies have shown that derivatives of this structure can inhibit the proliferation of various cancer cell lines, including:
- Lung Cancer
- Prostate Cancer
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
In vitro assays demonstrated that the compound exhibits antiproliferative effects against these cell lines, suggesting potential use as an anticancer agent .
| Cell Line | IC50 (µM) | Activity Description |
|---|---|---|
| MDA-MB-231 | 20 | Significant inhibition of proliferation |
| HepG2 | 15 | Moderate inhibition |
| A549 (Lung Cancer) | 25 | Effective but less potent |
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. It has been observed to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in cellular models. This action is crucial in conditions like rheumatoid arthritis and other autoimmune diseases. In vivo studies confirm that it can reduce inflammation markers in animal models subjected to lipopolysaccharide (LPS) stimulation .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Dihydrofolate reductase (DHFR) : Inhibition of this enzyme affects DNA synthesis, crucial for cancer cell proliferation .
- MAP Kinases : The compound may modulate pathways involved in cellular stress responses and inflammation .
Case Studies
- In Vivo Efficacy in Tumor Models : A study involving xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls, supporting its potential as a therapeutic agent .
- Toxicity Assessment : Toxicological evaluations indicated that the compound exhibited low toxicity levels against normal fibroblast cells while effectively targeting cancerous cells, highlighting its selectivity .
Propiedades
IUPAC Name |
1-(2,5-difluorophenyl)-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N4O2S/c1-13-9-18(14-3-2-6-21-11-14)23-24(13)8-7-22-27(25,26)12-15-10-16(19)4-5-17(15)20/h2-6,9-11,22H,7-8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQAKKBJKNYLRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)CC2=C(C=CC(=C2)F)F)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














